molecular formula C16H14O5 B1682278 WS 7528 CAS No. 132147-69-4

WS 7528

Cat. No.: B1682278
CAS No.: 132147-69-4
M. Wt: 286.28 g/mol
InChI Key: GRHSSRUEUOYZIV-BCTVWOGZSA-N
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Description

WS 7528 is a chemical compound belonging to the class of dihydroflavonols These compounds are known for their diverse biological activities and are often found in various plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WS 7528 typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of flavanone precursors, which undergo cyclization in the presence of acidic or basic catalysts. The reaction conditions often require specific temperatures and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process . These systems allow for precise control over reaction parameters, leading to consistent production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

WS 7528 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to the formation of various ethers or esters.

Scientific Research Applications

WS 7528 has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex flavonoid derivatives.

    Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.

    Medicine: Its potential anti-inflammatory and anticancer activities are being explored in various preclinical studies.

    Industry: The compound can be used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of WS 7528 involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of WS 7528 lies in its specific substitution pattern and stereochemistry, which contribute to its distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different levels of antioxidant, anti-inflammatory, and anticancer activities, making it a valuable compound for further research and development.

Properties

CAS No.

132147-69-4

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

(2S,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O5/c1-8-15(20)14-12(19)6-11(18)7-13(14)21-16(8)9-2-4-10(17)5-3-9/h2-8,16-19H,1H3/t8-,16+/m1/s1

InChI Key

GRHSSRUEUOYZIV-BCTVWOGZSA-N

SMILES

CC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O

Isomeric SMILES

C[C@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O

Canonical SMILES

CC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O

Appearance

Solid powder

Key on ui other cas no.

132147-69-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2(S)-3(S)-3-methyl-4',5,7-trihydroxy-flavanone
BE 14348B
BE 14348C
BE-14348B
BE-14348C
WS 7528
WS-7528

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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